molecular formula C22H18Cl2N4O5 B302809 methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

Cat. No. B302809
M. Wt: 489.3 g/mol
InChI Key: LQYJWMMTMQUEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a purine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate has been found to have several biochemical and physiological effects. In addition to its anticancer and antiviral activities, this compound has been found to possess significant antioxidant activity. It has also been found to exhibit significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods, and it has been found to be highly stable under different experimental conditions. However, one of the main limitations of using this compound in lab experiments is its high cost. Additionally, the compound is not readily available in the market, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for the research on Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate. One of the most promising directions is to study the compound's potential applications in the treatment of different types of cancer. Additionally, further research is needed to understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the compound's potential applications in the treatment of viral infections and inflammatory diseases should also be explored. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate is a promising compound that has potential applications in various fields, including medicine, virology, and inflammation. The compound has been synthesized using different methods, and it has been found to exhibit significant anticancer and antiviral activities. However, further research is needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Additionally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of this compound to make it more readily available for research purposes.

Synthesis Methods

Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate has been synthesized using different methods. One of the most commonly used methods involves the reaction between 7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde and methyl 4-hydroxybenzoate in the presence of a base. The reaction leads to the formation of the desired compound with good yield and purity.

Scientific Research Applications

Methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess significant antiviral activity against the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV).

properties

Product Name

methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

Molecular Formula

C22H18Cl2N4O5

Molecular Weight

489.3 g/mol

IUPAC Name

methyl 4-[7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzoate

InChI

InChI=1S/C22H18Cl2N4O5/c1-26-18-17(19(29)27(2)22(26)31)28(11-12-4-9-15(23)16(24)10-12)21(25-18)33-14-7-5-13(6-8-14)20(30)32-3/h4-10H,11H2,1-3H3

InChI Key

LQYJWMMTMQUEAF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C(=O)OC)CC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C(=O)OC)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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